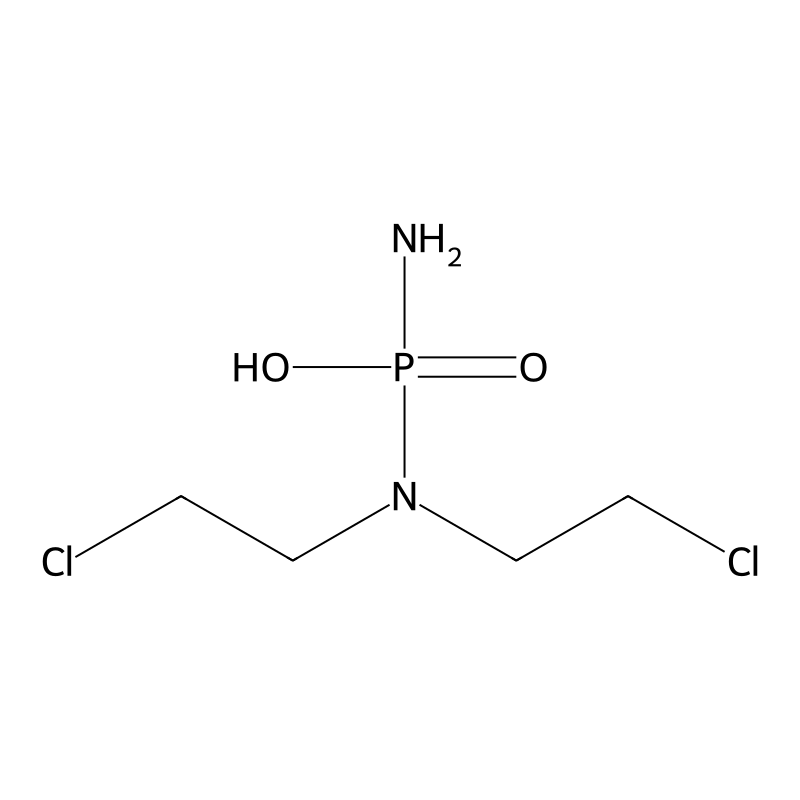

Phosphoramide mustard

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phosphoramide mustard is a potent alkylating agent derived from nitrogen mustard and phosphoramide. It is characterized by its ability to cross-link DNA, leading to the inhibition of cell division and ultimately inducing cell death. This compound has garnered attention for its antineoplastic properties, particularly in cancer therapy, due to its efficacy in targeting rapidly dividing cells. Phosphoramide mustard is chemically represented as C₄H₁₁Cl₂N₂O₂P and is known for forming both interstrand and intrastrand cross-links at the N-7 position of guanine bases within DNA strands .

Phosphoramide mustard primarily functions through alkylation reactions, where it reacts with nucleophiles such as DNA and proteins. The key reactions include:

- Formation of Aziridinium Ions: Under physiological conditions, phosphoramide mustard can form aziridinium ions, which are highly reactive intermediates that facilitate alkylation of nucleophilic sites on DNA .

- Cross-Linking of DNA: The compound induces cross-links between DNA strands, preventing replication and transcription processes. This is achieved through the formation of covalent bonds at the N-7 position of guanine, resulting in both interstrand and intrastrand cross-linkages .

- Reactions with Thiols: Phosphoramide mustard can react with thiol compounds such as N-acetylcysteine and mesna, which serve as protective agents against its cytotoxic effects. Thermodynamic analyses indicate that these reactions are energetically favorable under certain conditions .

The biological activity of phosphoramide mustard is primarily linked to its role as an anticancer agent. Its mechanism involves:

- Cell Cycle Arrest: By cross-linking DNA, phosphoramide mustard effectively halts the cell cycle, particularly affecting cells in the S phase where DNA replication occurs.

- Induction of Apoptosis: The inability to properly replicate DNA leads to cellular stress responses and triggers programmed cell death (apoptosis) in cancer cells .

- Loss of Ovarian Follicles: In animal studies, exposure to phosphoramide mustard has been associated with significant loss of ovarian follicles, indicating its potential reproductive toxicity .

Phosphoramide mustard can be synthesized through various methods:

- From Nitrogen Mustard: The synthesis often begins with nitrogen mustard compounds that undergo phosphorylation to yield phosphoramide mustard. This process typically involves the reaction of nitrogen mustards with phosphorus oxychloride or other phosphorus-containing reagents.

- Intramolecular Alkylation: Another method includes intramolecular alkylation reactions which can be optimized for specific conditions to enhance yield and purity .

Phosphoramide mustard is primarily utilized in the field of oncology due to its antitumor properties. Its applications include:

- Chemotherapy: It is used as a chemotherapeutic agent in treating various cancers, including lymphomas and solid tumors.

- Research Tool: In biochemical research, phosphoramide mustard serves as a tool for studying DNA damage and repair mechanisms due to its ability to induce specific types of lesions within DNA strands.

Interaction studies have focused on how phosphoramide mustard interacts with biological macromolecules:

- With Proteins: Investigations reveal that phosphoramide mustard can modify proteins through alkylation, potentially altering their function and stability.

- With Antioxidants: Studies have examined how protective agents like N-acetylcysteine mitigate the effects of phosphoramide mustard by competing for alkylation sites .

Phosphoramide mustard belongs to a class of alkylating agents known for their ability to modify DNA. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Nitrogen Mustard | Prototype for alkylating agents; less selective |

| Isophosphoramide Mustard | Variants that show different reactivity patterns; often used in combination therapies |

| Chlorambucil | Another alkylating agent with distinct mechanisms; used primarily in chronic lymphocytic leukemia |

| Cyclophosphamide | A widely used prodrug that is activated in vivo; has broader therapeutic applications |

Phosphoramide mustard is unique due to its specific mechanism of action involving both interstrand and intrastrand cross-linking at guanine residues, making it particularly effective against certain types of cancer cells while also presenting challenges related to toxicity and side effects .